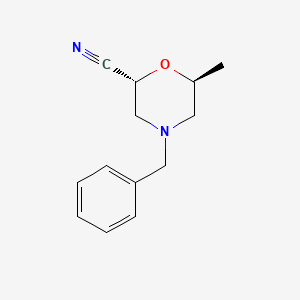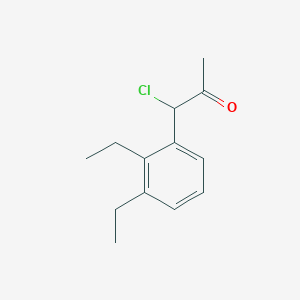
1-Chloro-1-(2,3-diethylphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(2,3-diethylphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO and a molecular weight of 224.73 g/mol . This compound is characterized by the presence of a chloro group and a diethylphenyl group attached to a propanone backbone. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-1-(2,3-diethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the chlorination of 1-(2,3-diethylphenyl)propan-2-one using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .
化学反应分析
Types of Reactions: 1-Chloro-1-(2,3-diethylphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Reagents like NaBH4 or LiAlH4 in solvents such as ethanol or tetrahydrofuran (THF).
Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-(2,3-diethylphenyl)propan-2-ol.
Oxidation: Formation of 1-(2,3-diethylphenyl)propanoic acid.
科学研究应用
1-Chloro-1-(2,3-diethylphenyl)propan-2-one has several applications in scientific research:
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-1-(2,3-diethylphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzymatic activity. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, affecting cellular signaling pathways .
相似化合物的比较
- 1-Chloro-1-(2,3-dimethylphenyl)propan-2-one
- 1-Chloro-1-(2,3-diphenyl)propan-2-one
- 1-Chloro-1-(2,3-diisopropylphenyl)propan-2-one
Comparison: 1-Chloro-1-(2,3-diethylphenyl)propan-2-one is unique due to the presence of ethyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its dimethyl and diphenyl analogs, the diethyl derivative may exhibit different steric and electronic properties, leading to variations in its chemical behavior and biological activity .
属性
分子式 |
C13H17ClO |
|---|---|
分子量 |
224.72 g/mol |
IUPAC 名称 |
1-chloro-1-(2,3-diethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO/c1-4-10-7-6-8-12(11(10)5-2)13(14)9(3)15/h6-8,13H,4-5H2,1-3H3 |
InChI 键 |
YVCUDWPQFNBNPO-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)C(C(=O)C)Cl)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





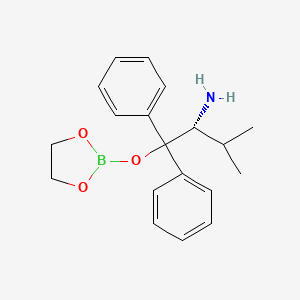
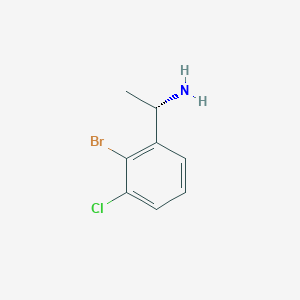
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B14035050.png)

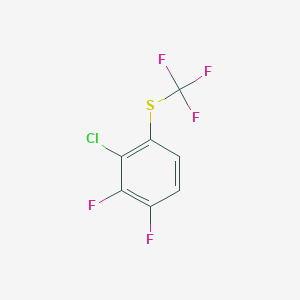

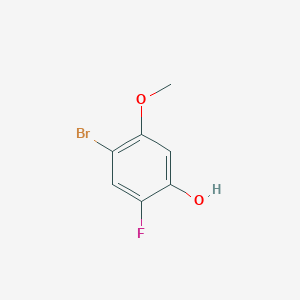
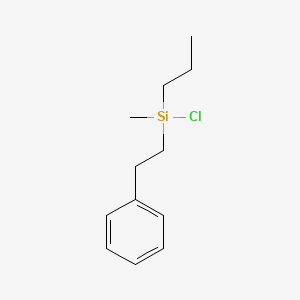
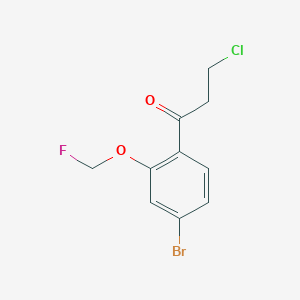
![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate](/img/structure/B14035107.png)
